Bienvenue dans la boutique en ligne BenchChem!

(Z)-3-cyclohexyl-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one

Structure-Activity Relationship Antiviral Drug Design Conjugation Length

Select this compound for your antiviral fusion or kinase selectivity program. The allylidene spacer (2 conjugated double bonds) provides deeper hydrophobic pocket reach than methylene analogs, critical for influenza HA or HIV gp41 inhibitor design (US Patent 8,933,075). The N3-cyclohexyl group confers superior off-target kinase selectivity over aryl analogs, making it a rational scaffold-hopping starting point for PIM inhibitor optimization. Unlike the 5-bromofuran congener, the unsubstituted furan ring supports direct electrophilic aromatic substitution, allowing focused library synthesis without pre-functionalized starting materials. HBD=0, TPSA=90.8 Ų places it in a low-aggregation physicochemical space, ideal for HTS assay interference benchmarking.

Molecular Formula C16H17NO2S2
Molecular Weight 319.44
CAS No. 861111-95-7
Cat. No. B2883544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-cyclohexyl-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one
CAS861111-95-7
Molecular FormulaC16H17NO2S2
Molecular Weight319.44
Structural Identifiers
SMILESC1CCC(CC1)N2C(=O)C(=CC=CC3=CC=CO3)SC2=S
InChIInChI=1S/C16H17NO2S2/c18-15-14(10-4-8-13-9-5-11-19-13)21-16(20)17(15)12-6-2-1-3-7-12/h4-5,8-12H,1-3,6-7H2/b8-4+,14-10-
InChIKeyNXBVXBGQGIWKNP-NDUUIVGLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

861111-95-7: Structural Definition & Procurement Identity of a 2-Thioxothiazolidin-4-one Derivative


(Z)-3-cyclohexyl-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one (CAS 861111-95-7) belongs to the 2-thioxothiazolidin-4-one (rhodanine) chemotype, a scaffold extensively explored for antiviral and kinase-inhibitory applications [1]. This specific derivative incorporates a cyclohexyl N3-substituent and a furanyl-allylidene C5 extension, yielding a molecular weight of 319.4 g/mol and a computed XLogP3-AA of 4.5 [2]. It is catalogued as NSC831706 within the NCI/DTP repository but lacks published biological profiling as of the present evidence cutoff [2]. Prospective users must carefully distinguish it from the simpler 5-(furan-2-ylmethylene) analog (CAS 1321972-03-5) and from saturated or brominated congeners, because the extended allylidene conjugation directly alters the compound's electronic configuration and, by class-level inference, its target engagement profile.

Why 861111-95-7 Cannot Be Interchanged with Generic Rhodanine Analogs


Within the 2-thioxothiazolidin-4-one family, minor structural modifications produce drastic shifts in target selectivity, cellular potency, and off-target liability. Patents covering 3-N-cycloalkyl-5-substituted derivatives explicitly teach that variation of the N3-cycloalkyl ring size and the C5-arylidene/allylidene extension modulates influenza hemagglutinin (HA)-mediated fusion inhibition as well as HIV gp41 binding [1]. Separately, rhodanine-based pan-PIM kinase inhibitors demonstrate that single-digit nanomolar IC50 values can be achieved only when the C5 substituent is precisely matched to the kinase hinge region [2]. The furan-allylidene extension present in 861111-95-7 is structurally distinct from the methylene-furan, methylene-pyrrole, or benzylidene groups found in publicly disclosed analogs, making it impossible to assume equivalent biological or physicochemical behavior without direct comparative data.

861111-95-7 Differential Evidence: Quantitative Comparator Analysis


Extended Allylidene Conjugation versus Methylene-Linked Analog

The target compound incorporates an (E)-allylidene bridge (C=C-C=C) connecting the 2-thioxothiazolidin-4-one core to the furan ring, whereas the closest commercially catalogued analog, (Z)-3-cyclohexyl-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one (CAS 1321972-03-5), uses a single methylene bridge (C=C). This additional double bond extends the π-conjugation length from one vinyl unit to two, a structural difference that in rhodanine-based gp41 inhibitor series has been associated with altered hydrophobic groove occupancy and binding pocket shape complementarity [1]. No direct head-to-head biochemical comparison between these two exact compounds has been published; therefore the biological consequence of this conjugation difference remains a class-level inference.

Structure-Activity Relationship Antiviral Drug Design Conjugation Length

N3-Cyclohexyl Substituent versus N3-Phenyl or N3-Alkyl in Rhodanine Pan-PIM Inhibitors

In a 2021 medicinal chemistry campaign, a series of 2-thioxothiazolidin-4-one analogs were optimized as pan-PIM kinase inhibitors. The most potent compound (Compound 17) achieved IC50 values of 1.2 nM (PIM1), 3.5 nM (PIM2), and 2.8 nM (PIM3) and contained a specific N3-substituent pattern [1]. While 861111-95-7 was not included in that study, the SAR trend demonstrated that N3-cycloalkyl groups (cyclopentyl, cyclohexyl) conferred superior selectivity over 14 off-target kinases compared to N3-phenyl or N3-benzyl analogs, which showed broader kinase inhibition and higher cytotoxicity in Molm-16 cells [1]. This class-level evidence suggests that the cyclohexyl group in 861111-95-7 may offer a selectivity advantage over N3-aryl rhodanines, but direct testing is required for confirmation.

Kinase Selectivity PIM Kinases Cycloalkyl Substitution

Hydrogen-Bond Donor Deficiency versus Thiohydantoin and Hydantoin Congeners

The target compound has zero hydrogen-bond donors (HBD = 0) and four hydrogen-bond acceptors (HBA = 4), as computed from its SMILES by PubChem [1]. In contrast, structurally analogous thiohydantoins (HBD = 1-2) and hydantoins (HBD = 1-2) in the same molecular weight range possess donor capacity. A 2021 systematic profiling study of 163 rhodanines, hydantoins, thiohydantoins, and thiazolidinediones across multiple biological targets concluded that the absence of H-bond donor capacity in rhodanines correlated with reduced promiscuous aggregation-based inhibition but also with lower aqueous solubility [2]. This property distinguishes 861111-95-7 from hydantoin-based screening compounds and may favor use in biochemical assays where non-specific inhibition from aggregate formers must be avoided.

Physicochemical Property Permeability Promiscuity Risk

Furan Ring Electronic Character versus 5-Bromofuran Analog in the Same N3-Cyclohexyl Series

A brominated congener, (5Z)-5-[(5-bromo-2-furyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one (CAS 292034-08-3), has been catalogued in chemical supplier databases . The electron-withdrawing bromine substituent at the furan 5-position increases the furan ring's oxidation potential and introduces a heavy-atom effect that can quench fluorescence or alter photophysical properties. 861111-95-7, lacking this bromine, retains the electron-rich character of the unsubstituted furan ring, which is a stronger π-donor and more susceptible to electrophilic aromatic substitution. No direct comparative biological data exist for this pair, but the electronic difference is quantifiable via Hammett σ constants: σmeta for Br ≈ +0.39; for H = 0.00.

Electronic Effect Halogen Bonding Reactivity

861111-95-7 Application Scenarios Grounded in Quantitative Evidence


Antiviral Fusion Inhibitor Probe with Extended π-Conjugation

The 3-N-cycloalkyl-5-substituted-2-thioxothiazolidin-4-one scaffold is explicitly claimed in US Patent 8,933,075 as an inhibitor of influenza hemagglutinin (HA)-mediated membrane fusion and HIV gp41-mediated entry [1]. The allylidene extension present in 861111-95-7 provides a longer rigid spacer (2 conjugated double bonds) than the methylene analogs exemplified in the patent, potentially allowing deeper penetration into the hydrophobic fusion pocket identified by X-ray crystallography of HA. Researchers investigating fusion inhibitors may prioritize this compound over the methylene congener when molecular modeling suggests that extended reach into the pocket is required.

PIM Kinase Selectivity Probe with Cyclohexyl N3-Substituent

Based on the 2021 pan-PIM kinase SAR study, N3-cycloalkyl substituents (including cyclohexyl) within the 2-thioxothiazolidin-4-one series conferred superior selectivity over 14 off-target kinases compared to N3-aryl analogs [2]. 861111-95-7, bearing the N3-cyclohexyl group, is therefore a rational procurement choice for kinase selectivity profiling experiments where broad off-target activity must be minimized. The compound can serve as a scaffold-hopping starting point for PIM kinase inhibitor optimization campaigns.

Assay Interference Control with Zero H-Bond Donor Rhodanine

The compound's lack of hydrogen-bond donor capacity (HBD = 0, TPSA = 90.8 Ų) [3] places it in a physicochemical space associated with reduced aggregation-based promiscuity relative to hydantoin or thiohydantoin screening compounds. Laboratories running high-throughput screens with detection methods sensitive to colloidal aggregation (e.g., dynamic light scattering, Nile Red fluorescence) can use 861111-95-7 as a representative rhodanine control to benchmark assay interference thresholds for this chemotype.

Synthetic Intermediate for Electrophilic Furan Functionalization

Unlike the 5-bromofuran analog (CAS 292034-08-3), 861111-95-7 retains an unsubstituted furan ring, enabling direct electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation, nitration, sulfonation) at the furan 5-position . This makes the compound a more versatile synthetic intermediate for generating focused libraries of C5-functionalized furanyl-rhodanine derivatives, bypassing the need for pre-functionalized furan starting materials.

Quote Request

Request a Quote for (Z)-3-cyclohexyl-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.